3-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
"3-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one" is a compound belonging to a class of benzoxazolones. These compounds are significant due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific precursors like hydrazinecarboxylates and amines. For instance, Ünver et al. (2009) describe the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, which are structurally similar to the compound , via the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like UV-Vis, IR, NMR, mass spectrometry, and X-ray crystallography. DFT (Density Functional Theory) calculations can provide insights into the electronic structure of these compounds, as demonstrated in the study by Ünver et al. (2009).
Chemical Reactions and Properties
Compounds in this class can participate in various chemical reactions due to the presence of reactive groups. For example, the study by Gabriele et al. (2006) discusses the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition (Gabriele et al., 2006).
properties
IUPAC Name |
3-[2-[3-(1-butylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-3-11-23-13-10-22-20(23)16-7-6-12-24(14-16)19(26)15-25-17-8-4-5-9-18(17)28-21(25)27/h4-5,8-10,13,16H,2-3,6-7,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLBPPJTXRAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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